tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate
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Overview
Description
tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and serves as a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetonitrile, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, organic solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, organic solvents, and bases like potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Medicine: It can be used to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic properties .
Industry: In the chemical industry, this compound is employed in the production of fine chemicals, specialty polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, modulating enzyme activity and influencing metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme conformation and function .
Comparison with Similar Compounds
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar structure but contains a methylcarbamoyl group instead of an ethoxymethyl group.
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate is unique due to its ethoxymethyl group, which imparts distinct reactivity and properties compared to similar compounds. This unique functional group allows for specific chemical transformations and applications that are not possible with other related compounds .
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-15-9-12(7-6-8-13-12)10(14)16-11(2,3)4/h13H,5-9H2,1-4H3 |
InChI Key |
UMGGEZUDDNBTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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